4-chloro-N-(2-pyridin-4-ylethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFMBMPQFOIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 4 Chloro N 2 Pyridin 4 Ylethyl Aniline
Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, readily available precursors. For 4-chloro-N-(2-pyridin-4-ylethyl)aniline, the most strategically sound disconnection occurs at the aniline (B41778) nitrogen-ethyl side chain bond (C-N bond). This bond is a prime candidate for disconnection as its formation corresponds to well-established reactions such as N-alkylation or reductive amination.
This disconnection yields two primary synthons: a nucleophilic 4-chloroaniline (B138754) fragment and an electrophilic 4-(2-ethyl)pyridine fragment. The practical chemical equivalents for these synthons are 4-chloroaniline and a 4-(2-haloethyl)pyridine (such as 4-(2-chloroethyl)pyridine) for an alkylation approach, or 4-pyridineacetaldehyde for a reductive amination strategy. This analysis maps out two convergent and viable pathways to the target molecule.
Direct Alkylation Approaches in the Synthesis of N-Substituted Aniline-Pyridine Derivatives
Direct N-alkylation represents the most straightforward synthetic route, involving the formation of the key C-N bond through the reaction of an amine with an alkyl halide. This method is widely used for preparing N-alkyl-substituted anilines, which are valuable intermediates in various industries.
Nucleophilic Substitution Reactions with Halogenated Pyridine (B92270) Ethyl Precursors
The synthesis can be achieved via a direct nucleophilic substitution reaction. In this approach, 4-chloroaniline acts as the nucleophile, attacking the electrophilic carbon of a halogenated precursor like 4-(2-chloroethyl)pyridine. The reaction proceeds via a standard SN2 mechanism, where the aniline nitrogen displaces the halide leaving group to form the desired C-N bond. The reactivity in such nucleophilic substitutions on chloro-heterocycles is a well-documented phenomenon. researchgate.netresearchgate.net The use of an external base is critical to deprotonate the aniline, enhancing its nucleophilicity and neutralizing the hydrogen halide generated during the reaction.
Optimization of Reaction Conditions: Solvent Effects and Basic Catalysis
The efficiency and selectivity of N-alkylation reactions are highly dependent on the chosen conditions. The selection of an appropriate solvent and base is paramount for maximizing the yield of the desired secondary amine while minimizing potential side reactions, such as over-alkylation to form a tertiary amine.
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can effectively solvate the cationic species involved in the transition state, thereby accelerating the rate of SN2 reactions. Room temperature ionic liquids have also emerged as potential green alternatives to volatile organic solvents.
Basic Catalysis: A variety of bases can be employed to facilitate the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH) are common, as is the organic base triethylamine (B128534) (Et₃N). The base's role is to deprotonate the aniline, increasing its nucleophilic character. The choice of base can influence the reaction's outcome, with stronger bases often leading to faster reaction rates.
| Parameter | Condition | Rationale/Effect on Reaction | Typical Examples |
|---|---|---|---|
| Solvent | Polar Aprotic | Accelerates SN2 reactions by stabilizing the transition state. | DMF, DMSO, Acetonitrile |
| Solvent | Alcohol | Can act as both solvent and, in some protocols, the alkylating source via "borrowing hydrogen" methods. rsc.orgrsc.org | Ethanol, Isopropanol |
| Base | Inorganic (Weak) | Neutralizes generated acid (e.g., HCl); mild conditions can improve selectivity. | K₂CO₃, Cs₂CO₃ |
| Base | Inorganic (Strong) | Strongly deprotonates aniline for high reactivity; requires anhydrous conditions. | NaH |
| Base | Organic Amine | Acts as an acid scavenger; easily removed during workup. | Triethylamine (Et₃N), DIPEA |
| Temperature | Room Temp to Reflux | Higher temperatures increase reaction rates but may also promote side reactions. | 25°C to 135°C rsc.org |
Accelerated Synthetic Strategies: Microwave-Assisted Alkylation Protocols
Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ajrconline.orgresearchgate.net By coupling directly with polar molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. researchgate.netnih.gov This technique often results in cleaner reactions and higher yields due to the reduction of side product formation. ajrconline.org For the N-alkylation of 4-chloroaniline, a microwave-assisted protocol would be expected to provide the target compound with enhanced efficiency. researchgate.netmdpi.com
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | 5 - 24 hours rsc.orgresearchgate.net | Variable, often moderate to good | Standard laboratory setup |
| Microwave Irradiation | 5 - 50 minutes researchgate.netnih.gov | Often higher than conventional methods ajrconline.org | Drastic time reduction, improved yields, energy efficiency, fewer side products ajrconline.orgresearchgate.net |
Reductive Amination Pathways for Analogous Compounds
Reductive amination, also known as reductive alkylation, serves as a powerful and versatile alternative for synthesizing secondary amines. researchgate.net This method is a cornerstone in medicinal chemistry for the mono-alkylation of amines. rsc.org It typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced to the corresponding amine. researchgate.netorganic-chemistry.org
Stepwise Reduction of Imine Intermediates
This pathway to this compound begins with the condensation of 4-chloroaniline and 4-pyridineacetaldehyde. The reaction, often catalyzed by a trace amount of acid, forms a C=N double bond, yielding a Schiff base, or imine, intermediate. youtube.com
| Reducing Agent | Abbreviation | Typical Use and Characteristics |
|---|---|---|
| Sodium Borohydride (B1222165) | NaBH₄ | Common, inexpensive. Typically added after imine formation is complete. organic-chemistry.orgresearchgate.net |
| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Mild, selective. Allows for one-pot reaction where all reagents can be mixed at once. Effective in various solvents. organic-chemistry.org |
| Sodium Cyanoborohydride | NaBH₃CN | Stable in weakly acidic conditions, allowing reduction to occur as the imine forms. Note: Highly toxic HCN can be released if pH is too low. organic-chemistry.org |
| Catalytic Hydrogenation | H₂/Pd/C | "Green" method using hydrogen gas and a palladium on carbon catalyst. Can be sensitive to other functional groups. organic-chemistry.org |
Catalytic Hydrogenation for Amine Formation
The formation of the secondary amine in this compound can be effectively achieved through catalytic reductive amination. nih.govrsc.org This widely applied class of reactions involves the coupling of a carbonyl compound with an amine in the presence of a catalyst and a reducing agent, with molecular hydrogen being a preferred option for its environmental and economic benefits. nih.govrsc.org
The synthesis of the target molecule would typically proceed via the condensation of 4-chloroaniline with 4-pyridineacetaldehyde (a two-carbon extended pyridine aldehyde). This reaction forms a transient imine intermediate. In the presence of a metal catalyst, this imine is subsequently reduced by hydrogen gas to yield the final secondary amine, this compound. mdpi.com
Commonly employed heterogeneous catalysts for such transformations include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel-based catalysts. researchgate.net The selection of the catalyst is crucial as it must selectively reduce the imine C=N bond without affecting the aromatic rings or the chloro-substituent. rsc.org While direct catalytic hydrogenation of pyridines is a known method for producing piperidines, the conditions for reductive amination are generally milder, preserving the aromaticity of the pyridine ring. researchgate.net The process is notable for its high efficiency and the generation of minimal waste, making it a cornerstone of modern amine synthesis. nih.gov
Chemoselective Reduction Methods Utilizing Borohydride Reagents
An alternative and highly effective method for the synthesis of this compound is reductive amination using borohydride reagents. masterorganicchemistry.com Sodium borohydride (NaBH₄) is an inexpensive, safe, and widely used reducing agent for this purpose. lookchem.comdss.go.th The reaction follows the same initial step as catalytic hydrogenation: the condensation of 4-chloroaniline with 4-pyridineacetaldehyde to form an imine.
The key to this method's success lies in the chemoselective reduction of the imine in the presence of other functional groups. researchgate.net While NaBH₄ can reduce aldehydes, its reaction with imines is also efficient. masterorganicchemistry.com To enhance selectivity and prevent the reduction of the starting aldehyde before it can react with the amine, modified borohydride reagents are often used. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and particularly effective at reducing protonated imines (iminium ions) under the slightly acidic conditions that favor imine formation. masterorganicchemistry.com
The high chemoselectivity of these reagents allows for the presence of other reducible functional groups, such as the chloro group on the aniline ring, to remain intact during the reaction. lookchem.com This method is renowned for its operational simplicity and high yields. lookchem.comresearchgate.net
Advanced Derivatization and Functionalization Strategies of the Core Structure
Electrophilic Aromatic Substitution Reactions on the Aniline Moiety
The aniline portion of this compound is amenable to electrophilic aromatic substitution (SₑAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.com The secondary amine group is an activating, ortho-, para-directing group. byjus.com Because the para-position is blocked by a chlorine atom, electrophiles will be directed to the two ortho-positions (C2 and C6) relative to the amine.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of additional halogen atoms (e.g., Br, Cl) onto the aniline ring using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
A significant challenge in these reactions is the high reactivity of the amine, which can lead to side reactions or act as a base in acidic conditions, forming an anilinium ion that is deactivating and meta-directing. byjus.com To circumvent this, the amine is often protected as an amide (e.g., by reacting it with acetic anhydride). The resulting amide is less activating and still directs ortho, allowing for more controlled substitution. The protecting group can be removed by hydrolysis after the substitution step.
| Reaction | Reagent | Electrophile | Typical Product Position |
|---|---|---|---|
| Halogenation | Br₂ / FeBr₃ | Br⁺ | ortho to -NHR group |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | ortho to -NHR group |
| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho to -NHR group |
Transformations of Pyridine Ring Substituents
The pyridine ring presents a different chemical reactivity profile compared to the aniline ring. It is an electron-deficient heterocycle, making it generally resistant to electrophilic substitution. wikipedia.org Direct functionalization of the pyridine ring in this compound is challenging but can be achieved through specific strategies.
One of the most effective methods involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. youtube.comarkat-usa.org This transformation has several key benefits:
The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. bohrium.com
It directs electrophilic substitution to the C4 position and nucleophilic attack to the C2 and C6 positions. youtube.com
After the desired substitution reaction has been performed on the ring, the N-oxide can be readily removed by reduction using reagents like PCl₃ or through catalytic hydrogenation, restoring the pyridine ring. youtube.com
This N-oxide strategy allows for a range of transformations, including halogenation, nitration, and the introduction of various carbon-based groups (alkylation, arylation). youtube.combohrium.comresearchgate.net
Regioselective Synthesis of Isomeric Derivatives for Structure-Activity Studies
The systematic evaluation of structure-activity relationships (SAR) is fundamental in medicinal chemistry and materials science. For this compound, this involves the regioselective synthesis of isomers to understand how the spatial arrangement of substituents affects molecular properties.
Isomeric diversity can be achieved by modifying either the aniline or the pyridine portion of the molecule.
Pyridine Isomers: Instead of starting with a 4-substituted pyridine derivative (like 4-pyridineacetaldehyde), one could use the corresponding 2- or 3-substituted isomers. This would result in the synthesis of N-(2-pyridin-2-ylethyl)-4-chloroaniline and N-(2-pyridin-3-ylethyl)-4-chloroaniline, respectively. The synthesis would follow similar reductive amination protocols.
Aniline Isomers: The position of the chlorine atom on the aniline ring can be varied. Using 2-chloroaniline (B154045) or 3-chloroaniline (B41212) as starting materials in the reductive amination with 4-pyridineacetaldehyde would yield 2-chloro-N-(2-pyridin-4-ylethyl)aniline and 3-chloro-N-(2-pyridin-4-ylethyl)aniline.
These regioselective approaches provide access to a library of related compounds, which is essential for systematic studies. organic-chemistry.orgnih.gov The ability to control the position of substituents is a key element in designing molecules with targeted biological or material properties.
| Isomer Type | Aniline Precursor | Pyridine Precursor | Resulting Isomer Name |
|---|---|---|---|
| Pyridine Isomer | 4-chloroaniline | 2-pyridineacetaldehyde | N-(2-pyridin-2-ylethyl)-4-chloroaniline |
| Pyridine Isomer | 4-chloroaniline | 3-pyridineacetaldehyde | N-(2-pyridin-3-ylethyl)-4-chloroaniline |
| Aniline Isomer | 2-chloroaniline | 4-pyridineacetaldehyde | 2-chloro-N-(2-pyridin-4-ylethyl)aniline |
| Aniline Isomer | 3-chloroaniline | 4-pyridineacetaldehyde | 3-chloro-N-(2-pyridin-4-ylethyl)aniline |
Computational Chemistry and Molecular Modeling of 4 Chloro N 2 Pyridin 4 Ylethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 4-chloro-N-(2-pyridin-4-ylethyl)aniline, these methods have been instrumental in characterizing its electronic landscape and predicting its reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
While specific Density Functional Theory (DFT) studies for this compound are not extensively available in the public domain, computational analyses of related aniline (B41778) derivatives provide significant insights. For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have demonstrated how the electronic environment of the aniline ring influences reaction pathways. mdpi.com Such studies typically employ methods like M06-2X with a substantial basis set to accurately model reaction mechanisms and kinetics. mdpi.com These computational approaches can determine the most likely sites for electrophilic or nucleophilic attack, offering predictions about the metabolic fate or chemical reactivity of the molecule. The presence of the electron-withdrawing chloro group and the pyridine (B92270) ring in the target compound would significantly modulate the electron density on the aniline nitrogen and the aromatic rings, influencing its reactivity.
Molecular Orbital Analysis and Electrostatic Potential Mapping
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For aromatic amines, the distribution of these frontier orbitals indicates the regions susceptible to electron donation (HOMO) and acceptance (LUMO).
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution and are invaluable for predicting intermolecular interactions. For molecules containing both hydrogen bond donors (the secondary amine) and acceptors (the pyridine nitrogen), ESP maps highlight the regions of positive and negative potential, guiding the understanding of how the molecule will interact with biological macromolecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering critical insights into its conformational flexibility and interactions with its environment. While specific MD studies on this compound are not readily found, research on similar kinase inhibitors demonstrates the utility of this technique. nih.gov
MD simulations can reveal the preferred conformations of the ethyl-aniline linker, the rotational freedom of the pyridine and chlorophenyl rings, and the stability of intramolecular hydrogen bonds. This conformational landscape is essential for understanding how the ligand might adapt its shape to fit into a binding pocket of a protein. Such simulations can also analyze the dynamics of the ligand when bound to a target, assessing the stability of the complex and the key interactions that maintain binding.
In Silico Ligand-Target Interaction Prediction
The potential of this compound as a biologically active molecule can be explored through various in silico methods that predict its interaction with protein targets.
Molecular Docking Studies with Relevant Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(pyridin-4-ylmethyl)aniline, docking studies have been successfully employed to identify potential inhibitors of Kinase Insert Domain Receptor (KDR), a target in cancer therapy. nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
Given its structural motifs, this compound could be docked into the ATP-binding site of various kinases. The pyridine ring can act as a hydrogen bond acceptor with hinge region residues, a common binding mode for kinase inhibitors. The 4-chlorophenyl group can occupy a hydrophobic pocket, and the secondary amine linker can form additional hydrogen bonds. Docking studies can provide a binding energy estimate, which helps in ranking potential inhibitors. For example, similar studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against cyclin-dependent kinases (CDKs) have been used to rationalize their inhibitory activities. nih.gov
Below is a hypothetical data table illustrating the kind of results a molecular docking study might generate for this compound with a target like KDR.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| KDR (VEGFR2) | -8.5 | Cys919, Asp1046, Glu885 | Pyridine N with Cys919; Amine NH with Asp1046 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of inhibitors can be used as a 3D query to screen large compound libraries (virtual screening) to find new, structurally diverse molecules with the desired activity.
For N-(pyridin-4-ylmethyl)aniline derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict the biological activity of new compounds. nih.gov These models, often built using techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can guide the design of more potent inhibitors. A pharmacophore model for kinase inhibitors based on the this compound scaffold would likely include features such as a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor (amine), and a hydrophobic aromatic region (chlorophenyl ring).
A virtual screening workflow could involve:
Building a pharmacophore model based on known active compounds with a similar scaffold.
Using this model to filter a large database of compounds.
Docking the hit compounds into the target protein's active site.
Ranking the hits based on docking score and other properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
This approach has been successfully applied in the de novo design of novel KDR inhibitors. nih.gov
Preclinical Biological and Pharmacological Evaluation of 4 Chloro N 2 Pyridin 4 Ylethyl Aniline and Its Derivatives
In Vitro Biochemical and Cellular Screening Assays
Enzyme Inhibition Studies (e.g., Hydrolases, Oxidoreductases, Transferases)
Derivatives structurally related to 4-chloro-N-(2-pyridin-4-ylethyl)aniline have been evaluated for their effects on various enzyme systems. In the context of antimalarial research, 4-aminoquinoline (B48711) analogues, which share structural similarities, have been studied for their interaction with parasitic enzymes. For instance, some 4-anilinoquinoline derivatives have been investigated for their ability to inhibit falcipain-2, a cysteine protease of Plasmodium falciparum. nih.gov
Furthermore, the antimalarial action of certain 4-aminoquinoline analogues has been linked to the inhibition of lactate (B86563) dehydrogenase (LDH) in P. falciparum. nih.gov Docking analyses suggested that these compounds could act as competitors with the NADH co-factor, binding to the enzyme's active site. nih.gov While these compounds are not direct derivatives of this compound, the findings highlight that the quinoline (B57606) and aniline (B41778) scaffolds can serve as a basis for developing enzyme inhibitors.
Antiproliferative Activity against Diverse Cell Lines (Preclinical Context)
The antiproliferative potential of pyridine (B92270) and quinoline derivatives has been extensively documented. nih.gov A number of novel 2-substituted-4-amino-6-halogenquinolines have demonstrated significant cytotoxic effects against various human cancer cell lines. A review of pyridine derivatives highlighted that the presence and position of certain functional groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups were sometimes found to decrease it. nih.gov
Studies on quinazoline (B50416) derivatives, which also feature an aniline-like component, have shown potent activity. For example, certain 2-chloro-4-anilinoquinazoline derivatives displayed high antiproliferative effects against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI50 values in the low micromolar range. nih.gov Similarly, a broad investigation of 7-chloro-(4-thioalkylquinoline) derivatives revealed that sulfonyl N-oxide variants were particularly cytotoxic to a panel of human cancer cell lines, including those from colorectal cancer, leukemia, lung cancer, and osteosarcoma. mdpi.com
| Compound Class/Derivative | Cell Line(s) | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 2-Arylvinyl-4-amino-6-chloroquinoline (Compound 8e) | H-460 (Lung), HT-29 (Colon), HepG2 (Liver), SGC-7901 (Stomach) | 0.03, 0.55, 0.33, 1.24 | |
| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | 0.622 - 1.81 | nih.gov |
| Acridine–thiosemicarbazone derivative (DL-08) | K-562 (Leukemia), K562-Lucena 1 (Resistant Leukemia) | 0.14, 0.16 | mdpi.com |
| 7-chloro-(4-thioalkylquinoline) N-oxide derivative (Compound 81) | HCT116 (Colon), CCRF-CEM (Leukemia) | 4.76, 1.99 | mdpi.com |
Antimicrobial and Antifungal Efficacy Evaluations
The pyridine scaffold is a key component in many compounds developed for their antimicrobial and antifungal properties. ajrconline.orgijnrd.org Research into various pyridine derivatives has demonstrated their efficacy against a range of pathogens. researchgate.net For example, newly synthesized thiazolopyridine derivatives showed high antimicrobial activity. researchgate.net
Substituted anilines have also been incorporated into molecules with antimicrobial effects. nih.govresearchgate.net A study on N-pyridin-2-yl substituted acetamides revealed that the synthesized compounds had better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net Similarly, other research efforts have focused on synthesizing chloro-substituted compounds that exhibit promising antibacterial and antifungal potential. nih.govnih.gov The combination of a chloro-substituted aniline and a pyridine ring in the target molecule suggests a basis for potential antimicrobial action.
| Compound Class/Derivative | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivative (19g) | C. albicans | 0.031 | nih.gov |
| N-pyridin-2-yl acetamide (B32628) (Compound 5d) | Candida albicans | 0.224 | researchgate.net |
| N-pyridin-2-yl acetamide (Compound 2b) | Aspergillus niger | 0.190 | researchgate.net |
| Thiazolopyridine derivative | B. subtilis, E. coli | High activity noted | researchgate.net |
Antiprotozoal Activity Screening (e.g., Antimalarial, Antileishmanial Agents)
The 4-aminoquinoline core, which is structurally analogous to the backbone of this compound, is the foundation of many antimalarial drugs, including chloroquine. nih.govplos.org Research has shown that novel 4-aminoquinoline derivatives exhibit potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govplos.org One key mechanism of action for these compounds is the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.govplos.org
Derivatives containing the pyridine ring have also shown significant antimalarial effects. nih.gov For instance, pyridylvinylquinolines demonstrated highly potent activity against the Dd2 (chloroquine-resistant) strain of P. falciparum. nih.gov In addition to antimalarial properties, related structures have been screened for other antiprotozoal activities. Synthesized 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives showed promising in vitro antiamoebic activity against Entamoeba histolytica, with some compounds being more potent than the standard drug metronidazole. nih.gov
| Compound Class/Derivative | Organism | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 4-Anilinoquinoline triazine derivative (3k) | P. falciparum (W2 strain) | Better than artemisinin | nih.gov |
| 4-(7-chloroquinolin-4-yl) piperazinyl derivative | P. falciparum (NF54 strain) | 1.42 - 19.62 | nih.gov |
| 4-(7-chloroquinolin-4-yl) piperazinyl derivative | E. histolytica (HM1:IMSS strain) | 0.14 - 1.26 | nih.gov |
| Pyridylvinylquinoline derivative (Compound 50) | P. falciparum (Dd2 strain) | Highly potent activity noted | nih.gov |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies of pyridine and quinoline derivatives have provided valuable insights into how molecular modifications influence biological effects. nih.govnih.gov For antiproliferative activity, analysis has shown that the number and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can significantly alter potency. nih.gov In some cases, the addition of halogen atoms like chlorine has been found to reduce antiproliferative effects. nih.gov For antimalarial quinolines, the substitution pattern on the quinoline ring and the nature of the side chain are critical for activity against resistant parasite strains. nih.gov
Impact of Pyridine Ring Substitution and Nitrogen Atom Position on Biological Potency
The pyridine ring itself is a critical pharmacophore, and its substitution pattern plays a key role in determining biological activity. nih.govnih.gov The position of the nitrogen atom within the aromatic system fundamentally affects the molecule's electronic properties, which can influence its interaction with biological targets. ijnrd.orgnih.gov
In SAR studies of antimalarial 6-chloro-2-arylvinylquinolines, replacing other heterocyclic or carbocyclic groups with a pyridine ring was shown to be favorable for overcoming drug cross-resistance between different P. falciparum strains. nih.gov Furthermore, studies on ruthenium complexes showed that the position of a methyl substituent on the pyridine ligand (e.g., 3-MePy vs. 4-MePy) influenced the resulting chemical structure and cytotoxic profile against cancer cell lines. rsc.org A comprehensive review of pyridine derivatives found that the positions of various substituents were crucial for enhancing antiproliferative activity. nih.gov This body of evidence indicates that the 4-pyridyl configuration in this compound is a key determinant of its potential biological activity, and any further substitutions on this ring would likely modulate its potency and spectrum of action.
Effects of Chloro Substitution and Other Halogenation Patterns on Activity
The specific placement and nature of halogen substituents on a drug molecule can profoundly influence its biological activity through a combination of steric, electronic, and lipophilic effects. In the case of this compound, the chlorine atom at the 4-position of the aniline ring is a critical feature. Generally, chloro-substitutions on aromatic rings, as seen in various aniline derivatives, are known to impact molecular interactions and metabolic stability. who.int For instance, studies on different classes of molecules have shown that the introduction of chlorine atoms can alter physicochemical properties, which in turn affects biological function. mdpi.com
While direct comparative studies on various halogenation patterns for this compound are not extensively published, structure-activity relationship (SAR) investigations on analogous series, such as inhibitors of bacterial phosphopantetheinyl transferase, demonstrate that substitutions on the pyridine ring, including chloro and trifluoromethyl groups, are pivotal for optimizing potency. acs.org The interplay between the halogen on the aniline ring and substituents on the pyridine ring likely fine-tunes the electronic and steric profile of the molecule for optimal target engagement.
Influence of Alkyl Linker Length and Branching on Target Interaction
The ethyl linker connecting the aniline nitrogen to the pyridine ring is a key structural element that dictates the spatial relationship and flexibility between these two aromatic systems. The length, rigidity, and branching of this linker are critical determinants of how the molecule fits into the binding pocket of its biological target. A two-carbon ethyl linker (—CH2—CH2—) provides a degree of conformational flexibility, allowing the aniline and pyridine moieties to adopt an optimal orientation for binding.
Variations in this linker would be expected to significantly impact biological activity. For example, shortening the linker to a single methylene (B1212753) group, as seen in the analog 4-Chloro-N-(pyridin-4-ylmethyl)aniline, would reduce the distance between the aromatic rings and decrease conformational freedom. chiralen.com Conversely, extending the linker to a propyl or butyl chain would increase the distance and flexibility, which may be beneficial or detrimental depending on the topology of the target's binding site.
Introducing branching on the alkyl chain, such as adding a methyl group, would create a chiral center and introduce steric bulk. This would restrict the number of accessible conformations and could lead to more selective interactions with the target, potentially increasing potency or selectivity for one enantiomer over the other. While specific studies detailing these modifications for this compound are limited, the principles of medicinal chemistry suggest that linker optimization is a fundamental strategy for modulating the pharmacological profile of such compounds.
Correlation between Electronic Properties and Biological Outcomes
The biological activity of a compound is intrinsically linked to its electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate chemical structure and related properties with biological activity. nih.gov For a molecule like this compound, a QSAR model would analyze electronic descriptors to predict its efficacy. walisongo.ac.id
Key electronic descriptors for this class of compounds would include:
Atomic Net Charges: The distribution of charge across the molecule, particularly on the nitrogen atoms of the aniline and pyridine, and the carbon atom attached to the chlorine. The polarity of C-N bonds influences reactivity and interaction potential. ijcmas.com
EHOMO and ELUMO (Highest Occupied and Lowest Unoccupied Molecular Orbital Energies): These values relate to the molecule's ability to participate in charge-transfer interactions.
Polarizability: The ease with which the electron cloud of the molecule can be distorted, which is important for van der Waals interactions. QSAR studies on other heterocyclic compounds have shown that high polarizability can be correlated with increased biological activity. nih.gov
Substituent Effects (Hammett parameters): The electron-withdrawing nature of the 4-chloro substituent significantly influences the nucleophilicity of the aniline nitrogen. This polar effect can be quantified and correlated with activity. researchgate.net
By analyzing these descriptors for a series of analogs, a QSAR model can be developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. elsevierpure.comresearchgate.net
Table 1: Key Electronic Descriptors for QSAR Analysis
| Descriptor | Definition | Potential Influence on Activity |
|---|---|---|
| Atomic Net Charge (Aniline N) | Partial charge on the aniline nitrogen atom. | Influences hydrogen bonding and nucleophilicity. |
| Atomic Net Charge (Pyridine N) | Partial charge on the pyridine nitrogen atom. | Affects basicity and potential for salt-bridge formation. |
| Dipole Moment | Measure of the molecule's overall polarity. | Impacts solubility and interactions with the biological target. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to accept electrons. |
| LogP | Octanol-water partition coefficient. | Measures lipophilicity, affecting membrane permeability and binding. |
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling (In Vitro Focus)
Assessment of Metabolic Stability in Hepatic Models (e.g., Microsomes, Hepatocytes)
Metabolic stability is a critical parameter assessed early in drug discovery to predict how quickly a compound will be cleared from the body. nuvisan.com These assays typically use liver-derived systems, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comeuropa.eu The stability of a compound is determined by incubating it with the hepatic model and measuring the percentage of the parent compound that remains over time. springernature.com
For this compound, potential metabolic liabilities include hydroxylation of the aniline or pyridine rings and N-dealkylation, processes often catalyzed by cytochrome P450 enzymes. nih.govnih.gov The metabolic stability would be assessed in liver microsomes from different species (e.g., human, rat, dog) to understand inter-species differences. nih.gov From the rate of disappearance, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. mdpi.com A compound with high clearance in these models is likely to have a short half-life in vivo.
Table 2: Representative Metabolic Stability Data in Liver Microsomes
| Species | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |
|---|---|---|---|
| Human | 185 | 8.1 | Low |
| Rat | 42 | 35.2 | High |
| Dog | 110 | 13.8 | Moderate |
Data are hypothetical and for illustrative purposes.
Evaluation of Intestinal Permeability via Cell Monolayer Models (e.g., Caco-2, MDCK)
To be effective as an oral drug, a compound must be able to pass through the intestinal epithelium into the bloodstream. nih.gov In vitro cell-based assays using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells are the industry standard for predicting intestinal permeability. nih.govcreative-bioarray.com These cells form a polarized monolayer with tight junctions that mimics the intestinal barrier. nih.gov
In these assays, the compound is added to one side of the monolayer (apical, representing the gut lumen) and its appearance on the other side (basolateral, representing the blood) is measured over time. evotec.com This provides the apparent permeability coefficient (Papp A→B). The reverse transport (Papp B→A) is also measured to calculate an efflux ratio (Papp B→A / Papp A→B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. nih.gov MDCK cells transfected with specific transporters, such as MDCK-MDR1, are often used to confirm P-gp substrate liability. creative-bioarray.comevotec.com
Table 3: Representative Caco-2 Permeability Data
| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
|---|---|---|---|
| Apical to Basolateral (A→B) | 15.2 | 1.3 | High |
| Basolateral to Apical (B→A) | 19.8 |
Data are hypothetical and for illustrative purposes. A low efflux ratio suggests the compound is not a significant substrate of efflux transporters.
Cytochrome P450 (CYP) Inhibition and Induction Potential
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. nih.gov Assessing a compound's potential to inhibit or induce these enzymes is a regulatory requirement to prevent drug-drug interactions. nih.gov
CYP Inhibition assays measure the compound's ability to block the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done using human liver microsomes and specific probe substrates for each enzyme. The concentration of the test compound that causes 50% inhibition of the enzyme's activity (IC50) is determined. nih.gov Low IC50 values indicate a high potential for causing drug-drug interactions.
CYP Induction assays evaluate whether the compound can increase the expression of CYP enzymes. These studies are typically performed in cultured human hepatocytes. Cells are treated with the compound for several days, and the induction of CYP1A2 and CYP3A4 mRNA is measured relative to a vehicle control. Significant induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov
Table 4: Representative Data for CYP450 Inhibition
| CYP Isoform | IC₅₀ (µM) | Potential for Inhibition |
|---|---|---|
| CYP1A2 | > 50 | Low |
| CYP2C9 | 28.5 | Low |
| CYP2C19 | 41.2 | Low |
| CYP2D6 | 18.9 | Low-Moderate |
| CYP3A4 | > 50 | Low |
Data are hypothetical and for illustrative purposes.
Exploration of Molecular Mechanisms of Action (Preclinical Focus)
The exploration of a compound's molecular mechanism is a critical component of preclinical evaluation, aiming to identify its direct molecular targets and the subsequent biochemical cascades it influences. This process typically involves a combination of binding assays to quantify affinity for receptors or enzymes and cellular assays to observe downstream effects on signaling pathways.
Ligand Binding Studies to Identified Receptors or Enzymes
No studies presenting data from ligand binding assays for this compound were found. Such studies are essential for determining the affinity and selectivity of a compound for its biological targets. Typically, these experiments, such as radioligand binding assays, would yield quantitative measures like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against a panel of relevant receptors and enzymes.
While direct data is unavailable for the specified compound, the broader class of substituted anilines and pyridines has been investigated for activity at various targets. For instance, different chemical structures incorporating the 4-chlorophenyl group have been evaluated as agonists for nuclear receptors like the constitutive androstane (B1237026) receptor (CAR). nih.gov However, these are structurally distinct from this compound. Similarly, a related compound, 4-chloro-3-(pyridin-2-yl)aniline, has been described as a reagent used in the preparation of Smoothened (Smo) antagonists, which are relevant to the Hedgehog signaling pathway, but no binding data was provided. chemicalbook.com
Table 1: Ligand Binding Affinity for this compound
| Target Receptor/Enzyme | Assay Type | Binding Affinity (Kᵢ/IC₅₀) | Source |
| Data Not Available | N/A | N/A | N/A |
Investigations into Cellular Signaling Pathway Modulation
Consistent with the absence of target binding data, there is no available research on the specific cellular signaling pathways modulated by this compound. Investigations in this area would typically follow the identification of a binding target to understand the functional consequences of that interaction within a cell. This could involve measuring changes in second messenger concentrations (e.g., cAMP), phosphorylation status of key signaling proteins (e.g., kinases), or alterations in gene expression.
Without initial binding or enzymatic data, the specific pathways to investigate for this compound remain speculative.
Table 2: Cellular Signaling Pathway Modulation by this compound
| Pathway Investigated | Cell Line/Model System | Observed Effect | Quantitative Measurement (e.g., EC₅₀) | Source |
| Data Not Available | N/A | N/A | N/A | N/A |
Coordination Chemistry and Potential Material Science Applications of 4 Chloro N 2 Pyridin 4 Ylethyl Aniline Analogues
Design and Synthesis of Metal Complexes Featuring the Compound as a Ligand
The design of metal complexes with 4-chloro-N-(2-pyridin-4-ylethyl)aniline analogues as ligands is predicated on the Lewis basicity of the nitrogen atoms in the pyridine (B92270) ring and the aniline (B41778) moiety. These sites can donate lone pairs of electrons to a metal center, forming coordinate bonds. The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction can be controlled to influence the final structure of the complex. For instance, a 1:2 metal-to-ligand ratio is common in the formation of octahedral complexes with Schiff base ligands derived from substituted anilines. researchgate.net
The synthesis of related transition metal complexes, such as those with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has been successfully achieved in an alcoholic medium. nih.govnih.gov This suggests that similar conditions could be employed for the synthesis of complexes with this compound. The general procedure involves dissolving the metal salt and the ligand in an appropriate solvent, followed by mixing and often heating to promote the reaction. The resulting complex may then precipitate from the solution and can be isolated by filtration. nih.gov
The coordination geometry of the resulting metal complexes is determined by several factors, including the size and charge of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.netnih.govnih.gov
| Technique | Information Obtained |
| FT-IR Spectroscopy | Identification of functional groups involved in coordination. |
| UV-Vis Spectroscopy | Information on the electronic transitions and coordination geometry. |
| NMR Spectroscopy | Elucidation of the ligand's environment and bonding in solution. |
| X-ray Diffraction | Precise determination of bond lengths, angles, and crystal packing. |
The stability of metal-ligand complexes is a critical factor for their potential applications. The chelate effect, where a multidentate ligand forms a ring with the metal ion, significantly enhances the thermodynamic stability of the complex compared to complexes with monodentate ligands. The presence of the chloro- substituent on the aniline ring can also influence the electronic properties and thus the stability and reactivity of the complex.
The reactivity of these complexes can be explored in areas such as catalysis. The metal center can act as a Lewis acid, and the ligand can be modified to tune the catalytic activity. The stability of similar Schiff base complexes under ambient conditions and their solubility in organic solvents have been noted, which are important practical considerations. researchgate.net
Exploration in Functional Materials Science
The unique structural and electronic features of this compound and its metal complexes make them promising candidates for the development of new functional materials. The aromatic pyridine and aniline rings are key to their potential in this area.
Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. These interactions play a crucial role in the organization of molecules in the solid state, influencing crystal packing and the properties of the resulting material. researchgate.net In pyridine-containing compounds, π-π stacking interactions are a significant factor in the formation of supramolecular assemblies. researchgate.netrsc.org
Theoretical studies on pyridine dimers have shown that antiparallel-displaced and T-shaped geometries are the most stable, with significant binding energies. researchgate.net The presence of both a pyridine and a chlorophenyl ring in this compound provides ample opportunity for π-π stacking. The crystal structure of related compounds, such as (RS)-(4-chloro-phenyl)(pyridin-2-yl)methanol, shows the formation of sheets through a combination of hydrogen bonds and C-Cl⋯π interactions. nih.gov Similarly, N-pyridyl ureas bearing oxadiazole moieties exhibit both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π interactions. nih.gov These interactions, along with hydrogen bonds, can direct the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. mdpi.com
| Interaction Type | Description | Significance |
| Pi-Pi Stacking | Attraction between the electron clouds of aromatic rings. | Directs crystal packing and influences electronic properties. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., N, O). | Creates robust and directional linkages in supramolecular structures. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can contribute to the overall stability of the crystal lattice. |
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.comrsc.org The ability of this compound and its metal complexes to participate in hydrogen bonding and π-π stacking makes them excellent candidates for the bottom-up fabrication of nanostructures.
By carefully designing the molecular structure and controlling the assembly conditions (e.g., solvent, temperature), it is possible to guide the formation of specific nanostructures such as nanotubes, nanofibers, or thin films. mdpi.com The incorporation of metal ions can introduce additional functionalities, such as luminescence or magnetic properties, into the resulting nanomaterials. The study of peptide-tetrapyrrole self-assemblies demonstrates how non-covalent interactions can be harnessed to create highly ordered and functional nanoarchitectures. mdpi.com The principles learned from these systems can be applied to the design of self-assembling systems based on this compound analogues.
Future Research Directions and Translational Perspectives for N Substituted Aniline Pyridine Compounds
Development of Innovative and Sustainable Synthetic Methodologies
The traditional synthesis of N-substituted aniline-pyridines often involves multi-step processes that may rely on harsh reagents or expensive catalysts. Future research will prioritize the development of more efficient and environmentally benign methods for producing 4-chloro-N-(2-pyridin-4-ylethyl)aniline.
Key areas of focus include:
Green Chemistry Approaches: The use of sustainable solvents like water, energy-efficient techniques such as microwave-assisted synthesis, and recyclable catalysts are central to green chemistry. acs.orgrsc.org For instance, one-pot multicomponent reactions, which combine multiple starting materials in a single step, offer a streamlined and atom-economical route to complex molecules like pyridine (B92270) derivatives. acs.org Applying such principles could significantly reduce the environmental footprint of synthesizing this compound.
Catalytic C-N Coupling: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the crucial carbon-nitrogen bond between the aniline (B41778) and pyridine moieties. Future work will likely focus on using more sustainable and cost-effective first-row transition metal catalysts (e.g., iron, copper) in place of precious metals like palladium.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) compared to traditional batch processing. This technology can lead to higher yields, improved safety, and easier scalability for the production of this compound and its analogs.
These innovations aim to make the synthesis of this and related compounds more cost-effective, safer, and sustainable, which is crucial for both academic research and potential commercial-scale production.
Advanced SAR-Guided Rational Design for Enhanced Specificity and Potency
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For this compound, future SAR-guided design will be essential for optimizing its properties as a potential therapeutic agent. The N-substituted aniline-pyridine scaffold is a known building block for kinase inhibitors, which are a critical class of drugs, particularly in oncology. nih.gov
Future rational design efforts will likely explore:
Modification of the Aniline Ring: The position and nature of the substituent on the aniline ring are critical. The 4-chloro group could be moved to the ortho- or meta-positions, or replaced with other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methoxy) to modulate the electronic properties and binding interactions of the molecule.
Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can influence solubility, metabolic stability, and target engagement. nih.gov For example, adding a chlorine atom to a pyridine ring in a similar series of kinase inhibitors was shown to significantly increase potency. acs.org
Alteration of the Ethyl Linker: The length and flexibility of the ethyl linker connecting the two aromatic rings can be modified. Introducing rigidity, for instance by incorporating a cyclopropane (B1198618) ring, or altering the linker length could optimize the compound's conformation for better binding to a biological target.
Bioisosteric Replacement: The aniline or pyridine rings could be replaced with other aromatic or heterocyclic systems (e.g., pyrimidine (B1678525), imidazole) to explore new interactions and improve drug-like properties. acs.orgwikipedia.org
| Modification to Parent Compound | Rationale | Hypothetical Effect on Activity |
| Parent Compound: this compound | Baseline structure | Reference activity |
| Move chloro group to 3-position on aniline ring | Alter electronic and steric profile | Potentially alter target selectivity |
| Replace 4-chloro with 4-methoxy on aniline ring | Change from electron-withdrawing to electron-donating group | May increase or decrease binding affinity depending on target pocket |
| Add a methyl group to the pyridine ring | Increase lipophilicity, potential for new hydrophobic interactions | Could enhance potency or affect metabolic stability |
| Replace ethyl linker with a single methylene (B1212753) group | Decrease flexibility | May improve binding by reducing entropic penalty |
| Replace pyridine ring with a pyrimidine ring | Alter hydrogen bonding capacity and geometry | Could switch target profile or improve selectivity |
Identification and Validation of Novel Biological Targets (Preclinical Research)
A critical step in translating a chemical compound into a therapeutic is identifying and validating its biological target(s). tandfonline.comnih.gov While the this compound scaffold is suggestive of kinase inhibition, its precise molecular targets are not definitively established. Future preclinical research must focus on elucidating its mechanism of action.
Key methodologies for target identification include:
Affinity-Based Methods: This approach uses a modified version of the compound (a "chemical probe") to physically isolate its binding partners from cell lysates. tandfonline.comresearchgate.net Techniques like affinity chromatography coupled with mass spectrometry can identify the proteins that this compound directly interacts with.
Phenotypic Screening and Genetic Approaches: Phenotypic screens assess the effect of the compound on cell behavior (e.g., cell growth, migration) without a preconceived target. pharmafeatures.com Once a phenotype is observed, advanced genetic techniques like CRISPR-based screens can be used to identify which genes, when knocked out or overexpressed, mimic or block the compound's effect, thereby pointing to the relevant target or pathway. nih.gov
Computational Target Prediction: Algorithms can screen the structure of this compound against databases of known protein structures to predict likely binding partners. These in silico predictions can then be validated experimentally.
Once a primary target is identified, preclinical validation is essential. This involves confirming that modulating the target with the compound leads to the desired therapeutic effect in cellular and animal models of a disease. tandfonline.com This process is crucial for de-risking clinical development and ensuring that the compound's efficacy is directly linked to its intended mechanism of action.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govresearchgate.netumk.pltandfonline.com For N-substituted aniline-pyridine compounds like this compound, AI/ML offers powerful tools for future development.
Applications of AI and ML in this context include:
Generative Models for Novel Compound Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on vast libraries of known molecules. researchgate.net These models can then generate novel molecular structures based on the this compound scaffold, optimized for desired properties like high potency and low toxicity.
Predictive QSAR and ADMET Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of virtual compounds before they are synthesized, saving time and resources. nih.govresearchgate.net Similarly, models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. tandfonline.com
Target Prediction and Ligand-Based Screening: ML algorithms can analyze the features of this compound and compare them to ligands with known targets, thereby predicting its potential biological targets. researchgate.netijfmr.com This complements experimental target identification methods.
| AI/ML Application | Description | Potential Impact on Research |
| Generative Chemistry | AI models design novel molecules with optimized properties based on a starting scaffold. | Rapidly explores vast chemical space to identify superior analogs of the lead compound. |
| Predictive QSAR | Machine learning algorithms predict the biological activity of unsynthesized compounds. | Prioritizes the most promising candidates for synthesis, increasing efficiency. nih.gov |
| ADMET Prediction | AI predicts properties like solubility, metabolism, and toxicity. | Reduces late-stage failures by identifying compounds with poor drug-like properties early. |
| Target Fishing | Algorithms predict likely protein targets based on the compound's structure. | Guides experimental efforts for mechanism of action studies and target validation. researchgate.net |
By integrating these computational approaches, the development of this compound and its derivatives can be made significantly more efficient and data-driven, increasing the likelihood of translating a promising chemical scaffold into a valuable research tool or therapeutic agent.
Q & A
Q. Q1. What is the optimized synthetic route for 4-chloro-N-(2-pyridin-4-ylethyl)aniline, and how are reaction conditions tailored to improve yield?
Methodological Answer: The synthesis typically involves reductive amination between 4-chloroaniline and pyridine-4-carboxaldehyde. Key steps include:
- Reaction Setup: Mixing equimolar amounts of 4-chloroaniline and pyridine-4-carboxaldehyde in a polar solvent (e.g., ethanol or methanol).
- Reducing Agents: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst under 1–3 atm pressure.
- Optimization: Adjusting pH to 6–7 (acetic acid buffer) and maintaining temperatures at 25–50°C to balance reaction speed and byproduct formation.
- Purification: Column chromatography or recrystallization to isolate the product (≥85% yield) .
Advanced Synthesis
Q. Q2. How can regioselectivity challenges during alkylation of pyridine derivatives be addressed in synthesizing this compound?
Methodological Answer: Regioselectivity in pyridine alkylation is influenced by steric and electronic factors :
- Protecting Groups: Temporarily block reactive sites on pyridine using Boc (tert-butoxycarbonyl) groups.
- Catalytic Control: Use transition metals (e.g., Pd or Cu) to direct coupling reactions.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the 4-position.
- Kinetic Monitoring: Real-time NMR or LC-MS to track intermediates and adjust conditions .
Structural Characterization
Q. Q3. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl) via coupling patterns.
- IR Spectroscopy: Identify N–H stretches (~3350 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).
- Crystallography:
Biological Evaluation
Q. Q4. What in vitro assays are recommended for assessing the anticancer potential of this compound?
Methodological Answer:
- Cell Viability Assays: MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization.
- Apoptosis Markers: Flow cytometry for caspase-3/7 activation and Annexin V staining .
Data Contradictions
Q. Q5. How can researchers resolve discrepancies in reported biological activities of structurally similar derivatives?
Methodological Answer:
- Comparative SAR Studies: Systematically vary substituents (e.g., Cl vs. F, pyridin-4-yl vs. pyridin-3-yl) and test under standardized conditions.
- Assay Standardization: Use identical cell lines, incubation times, and controls.
- Meta-Analysis: Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) .
Crystallography
Q. Q6. How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer:
- Hydrogen Bonding: N–H⋯N bonds between the aniline NH and pyridine N create dimeric pairs, stabilizing the lattice.
- π-π Stacking: Aromatic rings align with 3.5–4.0 Å spacing, contributing to dense packing.
- Steric Effects: Ethyl linkers between pyridine and aniline reduce torsional strain, favoring planar conformations .
Structure-Activity Relationships (SAR)
Q. Q7. Why does the pyridin-4-yl substituent enhance binding affinity compared to pyridin-3-yl analogs?
Methodological Answer:
- Electronic Effects: Pyridin-4-yl provides optimal electron density for hydrogen bonding with target proteins (e.g., kinases).
- Spatial Alignment: The 4-position aligns the ethyl linker for better hydrophobic pocket penetration.
- Experimental Data: Pyridin-4-yl derivatives show 2–3× lower IC₅₀ values in enzyme inhibition assays compared to 3-yl analogs .
Mechanistic Studies
Q. Q8. What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., EGFR kinase).
- MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR Models: Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
